Structural Differentiation: The Double Methylenedioxy Bridge
Maxima isoflavone A is uniquely defined by its 6:7:3':4'-dimethylenedioxyisoflavone structure [1]. This distinguishes it from nearly all other isoflavones. For example, the closely related Maxima isoflavone H (CAS 97165-42-9) possesses only a 7,8-methylenedioxy group and a 4'-methoxy group [2]. Similarly, Maxima isoflavone D (CAS 10489-51-7) contains a 7,8-methylenedioxy group but has a 3',4'-dimethoxy substitution [3]. The presence of the second methylenedioxy bridge in Maxima isoflavone A confers a higher degree of conformational rigidity and a distinct electron distribution pattern on the molecule.
| Evidence Dimension | Number of methylenedioxy bridges |
|---|---|
| Target Compound Data | 2 methylenedioxy bridges (at 6:7 and 3':4' positions) |
| Comparator Or Baseline | Maxima isoflavone H: 1 methylenedioxy bridge (at 7,8 position); Maxima isoflavone D: 1 methylenedioxy bridge (at 7,8 position) |
| Quantified Difference | Difference of 1 methylenedioxy bridge |
| Conditions | Structural elucidation via NMR and mass spectrometry [REFS-1, REFS-2, REFS-3] |
Why This Matters
This structural uniqueness is the primary driver of any differential biological activity, making it essential for research programs investigating novel mechanisms of action.
- [1] Rangaswami, S., & Rao, E. V. (1956). Constitution of maxima substance A. Proceedings of the Indian Academy of Sciences - Section A, 44(5), 279-283. View Source
- [2] PubChem. (2024). Maxima isoflavone H. National Library of Medicine. View Source
- [3] KNApSAcK Core Database. (2024). Maximaisoflavone D (C00009823). Retrieved April 2026. View Source
